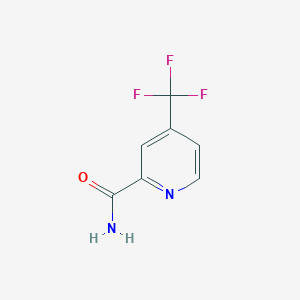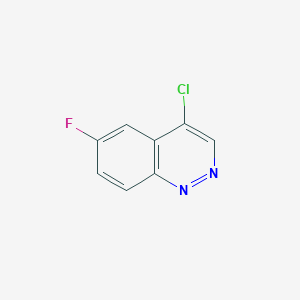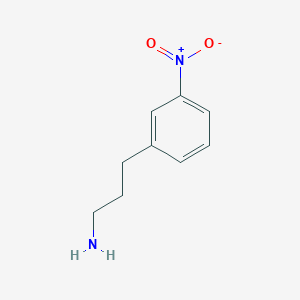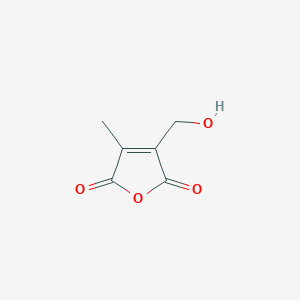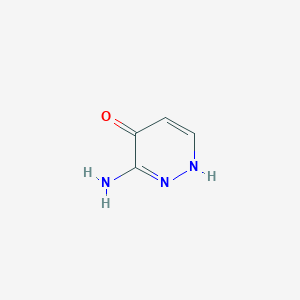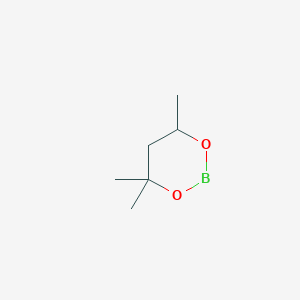
4,4,6-Trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-1,3,2-dioxaborinane is a boron-containing compound . It is a particularly stable and inexpensive borylation reagent .
Synthesis Analysis
The synthesis of this compound involves several stages. One method involves the reaction of vinyl magnesium bromide with Trimethyl borate in tetrahydrofuran at -78°C for 1 hour, followed by reaction with hydrogen chloride in tetrahydrofuran and diethyl ether at 20°C for 10 minutes, and finally reaction with 2-methyl-2,4-pentanediol in tetrahydrofuran and diethyl ether at 20°C for 1 hour .Molecular Structure Analysis
The molecular formula of this compound is C12H17BO2 . The average mass is 204.073 Da and the monoisotopic mass is 204.132156 Da .Chemical Reactions Analysis
This compound has been used as a two-carbon vinyl-dianion building block in stereocontrolled polyene synthesis . It has also been involved in oxidative addition reactions .Applications De Recherche Scientifique
1. Application in Heck and Suzuki Coupling
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a superior reagent for vinylboronate Heck versus Suzuki coupling with aryl iodides and bromides, showing improved selectivity and stability (Lightfoot et al., 2003). This compound is advantageous due to its ease of preparation and storage.
2. Synthesis and Derivative Formation
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been prepared and characterized, with qualitative hydrolysis studies indicating its lower reactivity compared to dimethyl acetyleneboronate. Its catalytic hydrogenation forms ethyl and vinyl analogs, as well as Diels-Alder adducts (Woods & Strong, 1967).
3. Borylation of Reactive Aryl Halides
4,4,6-Trimethyl-1,3,2-dioxaborinane, when combined with Buchwald's palladium catalyst, enables a simple, cost-effective borylation of electron-rich, reactive iodides, bromides, and triflates to produce stable, purified boronic esters (PraveenGanesh et al., 2010).
4. Palladium-Catalyzed Borylation
This compound is effective in the palladium-catalyzed borylation of aryl iodides, tolerating a wide variety of functional groups. The products of this borylation have been successfully coupled with aryl halides to yield biaryls in good yields (Murata et al., 2007).
5. Synthesis of Polyenes
A number of 1,6-diphenyl-1,3,5-hexatrienes with varying alkene geometries have been stereoselectively prepared using 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane through a series of Heck, Suzuki-Miyaura, and iododeboronation reactions, demonstrating its utility as a two-carbon vinyl-dianion building block in stereocontrolled polyene synthesis (Lightfoot et al., 2005).
6. Conformational Analysis
Studies have been conducted on the conformational isomerization of 4,4,6-trimethyl- and 4,4,6,6-tetramethyl-1,3,2-dioxaborinanes. These studies, which included quantum-chemical calculations and NMR spectroscopy, revealed insights into the molecular structures and conformational equilibria of these compounds (Kuznetsov, 2011).
Mécanisme D'action
Propriétés
InChI |
InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMKXKKAYRGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC(CC(O1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3177769.png)
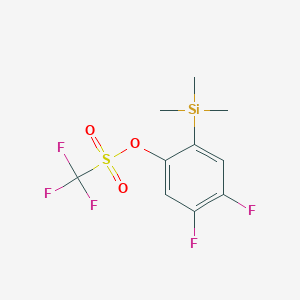
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3177773.png)
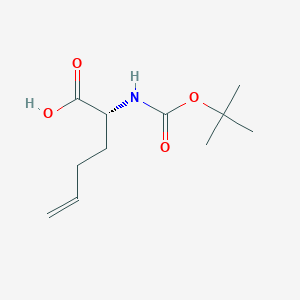

![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)

